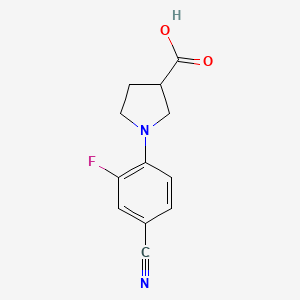

1-(4-シアノ-2-フルオロフェニル)ピロリジン-3-カルボン酸

概要

説明

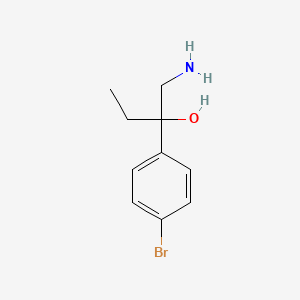

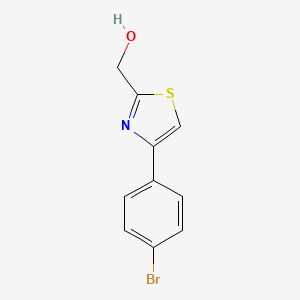

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H11FN2O2 . It has a molecular weight of 234.23 . The compound is in powder form .

Synthesis Analysis

The synthesis of related compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis . Ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives, are common synthetic strategies .Molecular Structure Analysis

The InChI code for 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is 1S/C12H11FN2O2/c13-10-5-8(6-14)1-2-11(10)15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,7H2,(H,16,17) .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives have been reported to show bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a powder . It has a molecular weight of 234.23 .科学的研究の応用

医薬品化学: 薬物設計と合成

この化合物のコア成分であるピロリジン環は、創薬における汎用性の高い足場です . ピロリジン環は、ファーマコフォア空間を効果的に探索し、立体化学に寄与し、3次元分子被覆を提供する能力により、新規な生物活性化合物の創出に用いられます . この化合物は、特定の生物学的標的に対して選択的な活性を有する新規薬物の合成において重要な役割を果たす可能性があります。

薬理学: 酵素阻害

薬理学的研究において、ピロリジンの誘導体は、抗炎症薬の開発において重要な役割を果たすCOX-2などの酵素を阻害することが示されています . シアノ基とフルオロフェニル基は、酵素阻害剤の結合親和性と選択性を高める可能性があります。

生化学: タンパク質相互作用研究

ピロリジン環の立体異性体性は、タンパク質相互作用の研究に適しています。 この化合物の異なる立体異性体は、エナンチオ選択的なタンパク質に独特の方法で結合することができ、これは薬物候補の生物学的活性を理解するために重要です .

有機合成: 複雑な分子の構成要素

この化合物は、特にピロリジン環を持つ複雑な分子の構築において、有機合成における構成要素として機能することができます . その官能基により、さらなる修飾が可能になり、広範囲の有機化合物を合成するための貴重な出発物質となります。

化学工学: プロセス最適化

化学工学において、この化合物の合成と取り扱い特性、例えば室温での安定性や粉末としての物理的形態は、プロセス最適化に重要です . その純度と物理的特性は、生産のスケールアップと産業用途における一貫性を確保するために重要です。

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives have been reported to show bioactive properties . This suggests that 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid and its derivatives could be further explored for their potential applications in pharmaceuticals, materials science, and organic synthesis.

生化学分析

Biochemical Properties

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with selective androgen receptor modulators, influencing their binding affinity and activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.

Cellular Effects

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in androgen receptor signaling . This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby impacting cellular metabolism and function. Additionally, it may affect cell proliferation and apoptosis, depending on the cellular context and concentration used.

Molecular Mechanism

The molecular mechanism of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, it can inhibit the activity of enzymes involved in androgen receptor signaling, leading to changes in gene expression and cellular responses . The binding interactions typically involve the cyano and fluorophenyl groups, which enhance the compound’s affinity for its target.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including disruptions in cellular signaling pathways and gene expression . Threshold effects have been observed, where a specific concentration is required to elicit a significant biological response.

Metabolic Pathways

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the metabolism of androgen receptor ligands, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of specific metabolites and alterations in cellular energy homeostasis.

Transport and Distribution

The transport and distribution of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach its site of action.

Subcellular Localization

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects. For example, its presence in the nucleus can enhance its ability to modulate gene expression by acting on nuclear receptors.

特性

IUPAC Name |

1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c13-10-5-8(6-14)1-2-11(10)15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSAKLXOGFNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

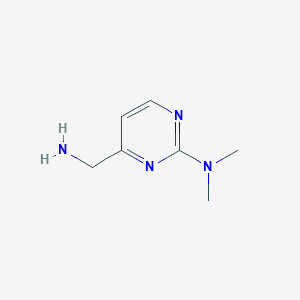

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)

![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)